N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is a heterocyclic compound that incorporates a thiazole ring, a bromophenyl group, and a cyclopentanecarboxamide moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide typically involves the reaction of 2-(4-bromophenyl)-4-thiazolamine with cyclopentanecarboxylic acid derivatives under specific conditions. For instance, one method involves mixing 2-(4-bromophenyl)-4-thiazolamine with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in dichloromethane, catalyzed by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as azides or halides .
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It has been studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: The compound shows promise as an anticancer agent, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it might interfere with cell division and induce apoptosis through pathways involving key proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a thiazole ring and a bromophenyl group but differs in its acetamide moiety.
N-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-methylphenyl)-2-sulfanylprop-2-enamide: This compound has a similar thiazole and bromophenyl structure but includes a sulfanylprop-2-enamide group.
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide moiety with the thiazole and bromophenyl groups.
Properties
Molecular Formula |
C15H15BrN2OS |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C15H15BrN2OS/c16-12-7-5-10(6-8-12)13-9-20-15(17-13)18-14(19)11-3-1-2-4-11/h5-9,11H,1-4H2,(H,17,18,19) |
InChI Key |
OWKRUTKNHMWOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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